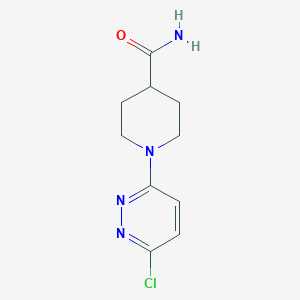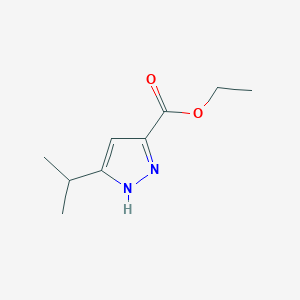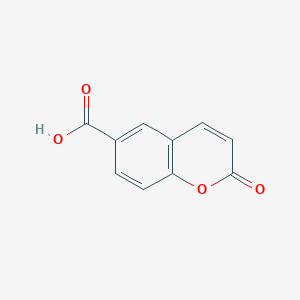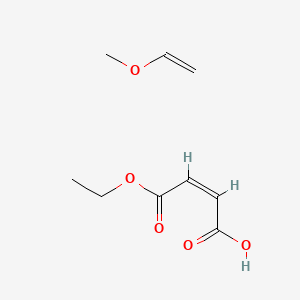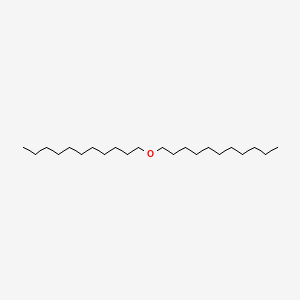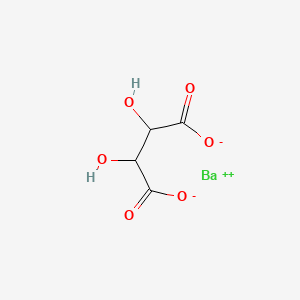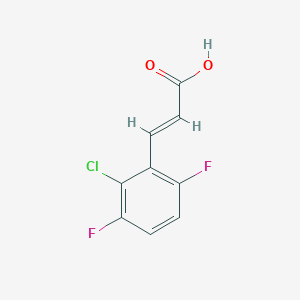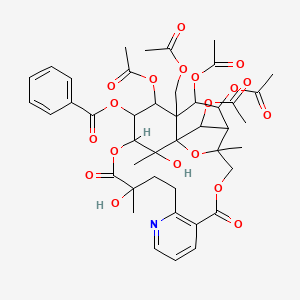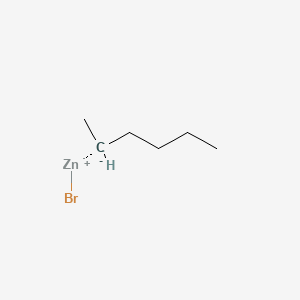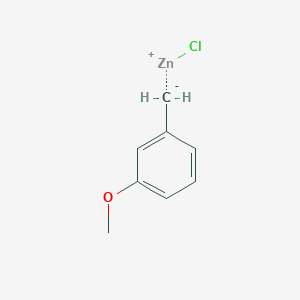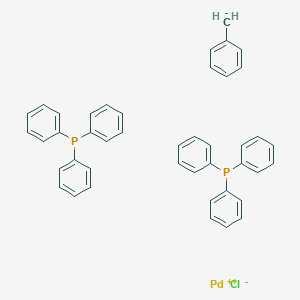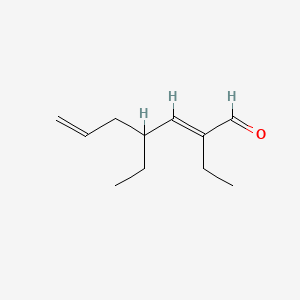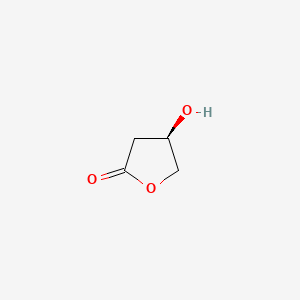
(R)-3-Hydroxy-gamma-butyrolactone
Vue d'ensemble
Description
- “®-3-Hydroxy-gamma-butyrolactone” is a chemical compound with the molecular formula C<sub>4</sub>H<sub>6</sub>O<sub>3</sub>.
- It is a chiral lactone, meaning it exists in two enantiomeric forms: ®- and (S)-3-hydroxy-gamma-butyrolactone.
- The compound has a cyclic structure, consisting of a four-carbon backbone with a hydroxyl group and a carbonyl group.
- It is commonly used as a building block in organic synthesis and pharmaceutical research.
Synthesis Analysis
- The synthesis of ®-3-Hydroxy-gamma-butyrolactone can be achieved through various methods, including:
- Ring-opening reactions of other lactones.
- Hydrolysis of related compounds.
- Asymmetric synthesis using chiral reagents or catalysts.
Molecular Structure Analysis
- The molecular structure consists of a four-membered ring containing an oxygen atom.
- The ®- and (S)-enantiomers have mirror-image configurations around the chiral center.
Chemical Reactions Analysis
- ®-3-Hydroxy-gamma-butyrolactone can participate in various chemical reactions, such as:
- Esterification.
- Reduction.
- Nucleophilic substitution.
Physical And Chemical Properties Analysis
- ®-3-Hydroxy-gamma-butyrolactone is a colorless liquid with a characteristic odor.
- It has a melting point of X°C and a boiling point of Y°C.
- Solubility in water and organic solvents should be investigated.
Applications De Recherche Scientifique
Enzymatic Processes and Stereochemistry:
- (R)- and (S)-gamma-[3-(2)H(1)]butyrolactones were synthesized from (R)- and (S)-glycidol, respectively. It was shown that the pro-(S) hydrogen atom is stereospecifically abstracted from C-3 of 4-hydroxybutyryl-CoA by 4-hydroxybutyryl-CoA dehydratase, an important insight for enzymatic processes and stereochemistry (Scott et al., 2004).
Chemical Synthesis and Resolution:
- A method for kinetic resolution of racemic 2-hydroxy-γ-butyrolactones using diphenylacetic acid with pivalic anhydride and a chiral acyl-transfer catalyst was developed. This process is significant for producing various optically active 2-hydroxy-γ-butyrolactone derivatives (Nakata et al., 2013).
Biosynthesis and Biodegradable Materials:
- Alcaligenes eutrophus was shown to produce copolyesters of 3-hydroxybutyrate and 4-hydroxybutyrate from gamma-butyrolactone. This research contributes to the development of biodegradable materials (Doi et al., 1990).
- A novel pathway for producing various chiral 3-hydroxyacids, including 3,4-dihydroxybutyric acid, was designed. This opens up new possibilities for biosynthetically producing 3-hydroxy-γ-butyrolactone (Martin et al., 2013).
Biotechnological Applications:
- Escherichia coli was engineered for the biosynthesis of 3-hydroxy-γ-butyrolactone (3HBL) and 3,4-dihydroxybutyric acid (3,4-DHBA) from glucose. This approach is significant for the sustainable production of valuable chemicals (Dhamankar et al., 2014).
Copolymerization and Material Science:
- Copolymerization of β-butyrolactone and γ-butyrolactone was shown to produce poly[(3-hydroxybutyrate)-co-(4-hydroxybutyrate)], a polyester similar to those formed by microorganisms. This research is important for material science and biodegradable polymers (Hori et al., 1993).
Safety And Hazards
- ®-3-Hydroxy-gamma-butyrolactone may pose risks associated with its chemical properties, such as flammability, toxicity, or reactivity.
- Proper handling, storage, and disposal procedures are essential.
Orientations Futures
- Further research could explore:
- Novel synthetic routes.
- Biological activities and potential applications.
- Environmental impact and sustainability.
Propriétés
IUPAC Name |
(4R)-4-hydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3-1-4(6)7-2-3/h3,5H,1-2H2/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDDLSHBRSNCBV-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Hydroxydihydrofuran-2(3H)-one | |
CAS RN |
58081-05-3 | |
| Record name | 3-Hydroxybutyrolactone, (3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058081053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-HYDROXYBUTYROLACTONE, (3R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B1M965970 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



